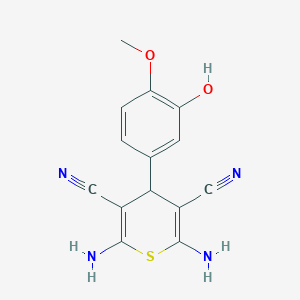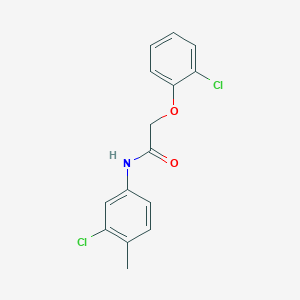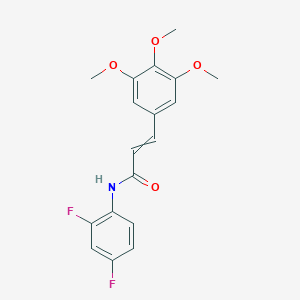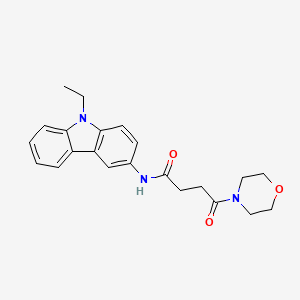
2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is a complex organic compound that features a thiopyran ring substituted with amino, hydroxy, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of amino groups: Amination reactions using ammonia or amines under controlled conditions.
Hydroxy and methoxy group introduction: These groups can be introduced through hydroxylation and methylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines or other functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors or modulators of biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, hydroxy, and methoxy groups allows for hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar compounds include other thiopyran derivatives with various substitutions. Compared to these, 2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which may confer unique reactivity and biological activity.
List of Similar Compounds
- 2,6-diamino-4H-thiopyran-3,5-dicarbonitrile
- 4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
特性
分子式 |
C14H12N4O2S |
|---|---|
分子量 |
300.34 g/mol |
IUPAC名 |
2,6-diamino-4-(3-hydroxy-4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4O2S/c1-20-11-3-2-7(4-10(11)19)12-8(5-15)13(17)21-14(18)9(12)6-16/h2-4,12,19H,17-18H2,1H3 |
InChIキー |
XHSZTPGRRVGKIK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456875.png)

![2,2'-{[2-(2-hydroxyphenyl)imidazolidine-1,3-diyl]bis[ethane-2,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B12456889.png)
![N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12456893.png)
![N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B12456895.png)

![5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B12456903.png)
![4-Chloro-2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12456904.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12456905.png)
![4-Chloro-3-({[(3,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12456916.png)
![1-oxo-1-phenylbutan-2-yl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12456933.png)
![Methyl [6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12456942.png)

![3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B12456952.png)
